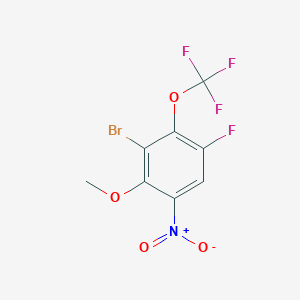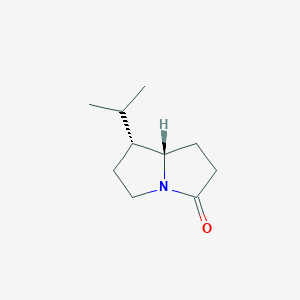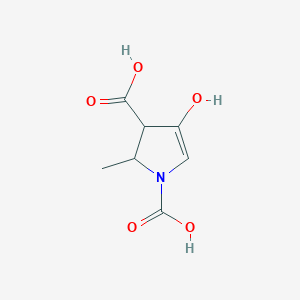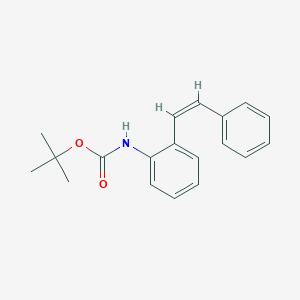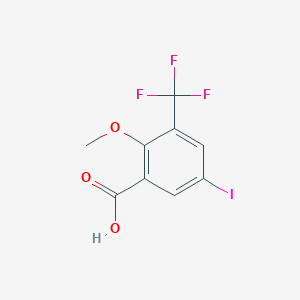
(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene is a brominated organic compound characterized by its long carbon chain and multiple double bonds. This compound is of interest due to its unique structure, which includes a bromine atom attached to a nonadecane backbone with four conjugated double bonds in specific configurations (Z and E).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene typically involves the bromination of a suitable precursor. One common method is the addition of bromine to a nonadecane derivative with pre-existing double bonds. The reaction conditions often include:
Solvent: Non-polar solvents like dichloromethane or chloroform.
Temperature: Controlled temperatures, usually around room temperature to slightly elevated temperatures.
Catalysts: Sometimes, catalysts like iron(III) bromide can be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Addition Reactions: The double bonds in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The double bonds can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition: Halogens (e.g., chlorine, bromine) in non-polar solvents, hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with catalysts like palladium or platinum.
Major Products
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Addition: Formation of dihalides or hydrogenated products.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated alkanes.
科学的研究の応用
(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene involves its interaction with molecular targets through its bromine atom and double bonds. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, while the double bonds can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoic acid: A similar compound with additional double bonds and a carboxylic acid group.
(4Z,7E,10E,13E,16E,18E)-docosa-4,7,10,13,16,18-hexaenoate: An ester derivative with a similar structure but different functional groups.
Uniqueness
(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene is unique due to its specific bromination and the arrangement of double bonds. This structure imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
特性
分子式 |
C19H31Br |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene |
InChI |
InChI=1S/C19H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6+,10-9+,13-12+,16-15- |
InChIキー |
CKJOMAVHOLGUBD-LIJGZOPESA-N |
異性体SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C\CCCBr |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


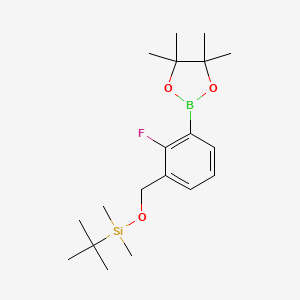

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B12853504.png)
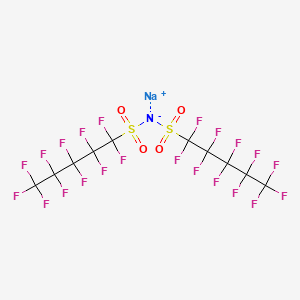


![2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12853534.png)

